molecular formula C12H13N5O4 B2797382 N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-45-6

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2797382
CAS No.: 450345-45-6
M. Wt: 291.267
InChI Key: BUEUEUHNRYVEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a nitro group at the 5-position and an amine group at the 4- and 6-positions, along with a 2,5-dimethoxyphenyl group attached to the nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine typically involves the following steps:

    Nitration of 2,5-dimethoxyaniline: The starting material, 2,5-dimethoxyaniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 5-position.

    Formation of the pyrimidine ring: The nitrated product is then reacted with a suitable reagent, such as cyanamide or guanidine, under basic conditions to form the pyrimidine ring.

    Substitution reaction: The final step involves the substitution of the amino groups at the 4- and 6-positions of the pyrimidine ring with the 2,5-dimethoxyphenyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Materials Science: It can be used in the synthesis of organic semiconductors and other advanced materials.

Biology and Medicine:

    Drug Development: The compound can be explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes at the molecular level.

Industry:

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.

    Polymer Additives: It can be used as an additive in polymers to enhance their properties, such as thermal stability and UV resistance.

Comparison with Similar Compounds

Uniqueness: N4-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and dimethoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-20-7-3-4-9(21-2)8(5-7)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEUEUHNRYVEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.